molecular formula C13H26N2 B2925236 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine CAS No. 1038246-64-8

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine

Cat. No.: B2925236
CAS No.: 1038246-64-8
M. Wt: 210.365
InChI Key: WRAGCZRZLICCPC-UHFFFAOYSA-N
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Description

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H26N2 It is a derivative of cyclohexanamine, featuring a pyrrolidine ring and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pyrrolidine and a methylating agent. One common method includes the following steps:

    Formation of the intermediate: Cyclohexanone reacts with pyrrolidine in the presence of a suitable catalyst to form an intermediate.

    Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the methyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and the development of new therapeutic agents.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and the cyclohexane moiety play crucial roles in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(2-pyrrolidin-1-ylethyl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a cyclohexane ring.

    N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)amine: Contains an oxo group and lacks the cyclohexane ring.

    Indole derivatives: Share the pyrrolidine ring but have an indole moiety instead of a cyclohexane ring.

Uniqueness

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine is unique due to its combination of a cyclohexane ring with a pyrrolidine ring and a methyl group. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-12-6-2-3-7-13(12)14-8-11-15-9-4-5-10-15/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAGCZRZLICCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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